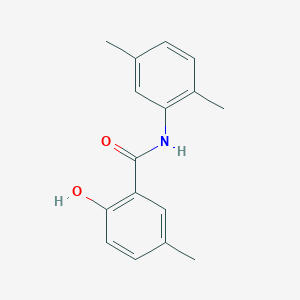

N-(2,5-dimethylphenyl)-2-hydroxy-5-methylbenzamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-hydroxy-5-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-10-5-7-15(18)13(8-10)16(19)17-14-9-11(2)4-6-12(14)3/h4-9,18H,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNYKEQFMOWKID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)NC2=C(C=CC(=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethylphenyl)-2-hydroxy-5-methylbenzamide is a compound of significant interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its unique structure, which includes a hydroxyl group and an amide functional group. The presence of these functional groups is crucial for its biological activity. The compound can undergo various chemical reactions, such as oxidation and substitution, which can modify its properties and enhance its biological efficacy.

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of this compound. It has shown promising activity against various bacterial strains. For instance, in vitro assays indicated that the compound exhibits significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases. The proposed mechanism involves modulation of signaling pathways related to inflammation, including NF-kB and MAPK pathways .

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory responses.

- Receptor Modulation : It has the potential to modulate receptors that play a role in pain and inflammation.

- Cell Signaling Interference : By affecting key signaling pathways, the compound can alter cellular responses to inflammatory stimuli .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological contexts:

- In Vitro Studies : A study reported that treatment with the compound resulted in a significant reduction in cell viability in cancer cell lines, suggesting potential anticancer properties. The IC50 values observed were indicative of moderate potency compared to standard chemotherapeutic agents .

- Animal Models : In animal studies, administration of the compound demonstrated a reduction in inflammation markers in models of induced arthritis. These findings support its potential therapeutic application in managing chronic inflammatory conditions .

Research Findings Summary Table

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(2,5-dimethylphenyl)-2-hydroxy-5-methylbenzamide typically involves the reaction between 2,5-dimethylaniline and 2-hydroxy-5-methylbenzoic acid. This reaction is often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane. The process is optimized for yield and purity through recrystallization or column chromatography.

Chemical Reactions

This compound can undergo various chemical transformations:

- Oxidation : The hydroxy group can be converted to a carbonyl group using oxidizing agents like potassium permanganate.

- Reduction : The amide group can be reduced to an amine using lithium aluminum hydride.

- Substitution : Electrophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of different functional groups.

Chemistry

In the field of organic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

The compound has been investigated for its potential antimicrobial properties , particularly against various bacterial strains. Studies have shown that derivatives of salicylanilides, which include similar structural motifs to this compound, exhibit significant antimicrobial activity. This suggests that this compound may also possess similar biological activity .

Medicine

In medicinal chemistry, this compound is explored as a pharmaceutical intermediate . Its structural characteristics make it a candidate for developing new drugs with improved efficacy against diseases. For instance, modifications of salicylanilide derivatives have shown promise in treating conditions such as tuberculosis and other infections caused by resistant strains .

Industrial Applications

This compound is utilized in the production of specialty chemicals and materials with specific properties. Its ability to undergo various chemical reactions allows for its incorporation into products designed for specific industrial applications.

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that compounds similar to this compound exhibited significant activity against Mycobacterium tuberculosis. The research emphasized the need for novel antimycobacterial agents due to rising drug resistance .

- Pharmaceutical Development : Research indicates that modifications of salicylanilides can lead to compounds with enhanced potency against resistant bacterial strains. This highlights the potential role of this compound in drug development pipelines .

- Chemical Synthesis Innovations : Recent advancements in synthetic methodologies have improved the efficiency of producing compounds like this compound on an industrial scale. Techniques such as continuous flow reactors are being explored to optimize synthesis processes while reducing costs.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl (-OH) group at position 2 of the benzamide ring is susceptible to oxidation. Common oxidizing agents convert this group into a ketone or quinone derivative.

Key Findings:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions .

-

Conditions : Reactions typically occur under reflux in aqueous or alcoholic solvents.

-

Products : Formation of 2-oxo-5-methyl-N-(2,5-dimethylphenyl)benzamide or its quinone analog .

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | Reflux, H₂O/EtOH | 2-Oxo-5-methyl-N-(2,5-dimethylphenyl)benzamide |

Reduction Reactions

The amide (-CONH-) group can undergo reduction to form a secondary amine.

Key Findings:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .

-

Conditions : Anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere.

-

Products : N-(2,5-dimethylphenyl)-2-hydroxy-5-methylbenzylamine .

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Reduction | LiAlH₄ | THF, 0–5°C, N₂ atm | N-(2,5-Dimethylphenyl)-2-hydroxy-5-methylbenzylamine |

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic rings (due to methyl and hydroxyl groups) undergo EAS, particularly halogenation and nitration.

Key Findings:

-

Halogenation : Bromine (Br₂) or chlorine (Cl₂) in the presence of Lewis acids (e.g., FeBr₃) .

-

Nitration : Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) mixture .

-

Regioselectivity : Methyl groups direct substitution to para and ortho positions, while hydroxyl groups activate the ring for meta substitution .

| Reaction Type | Reagent | Conditions | Major Product |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | RT, CH₂Cl₂ | 3-Bromo-N-(2,5-dimethylphenyl)-2-hydroxy-5-methylbenzamide |

| Nitration | HNO₃/H₂SO₄ | 0–5°C | 4-Nitro-N-(2,5-dimethylphenyl)-2-hydroxy-5-methylbenzamide |

Hydrolysis of the Amide Bond

The amide bond can hydrolyze under acidic or basic conditions to yield carboxylic acid and amine derivatives.

Key Findings:

-

Acidic Hydrolysis : Concentrated HCl at elevated temperatures produces 2-hydroxy-5-methylbenzoic acid and 2,5-dimethylaniline .

-

Basic Hydrolysis : NaOH or KOH yields the corresponding carboxylate salt .

| Reaction Type | Reagent | Conditions | Products |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl | Reflux, 12 hrs | 2-Hydroxy-5-methylbenzoic acid + 2,5-dimethylaniline |

| Basic Hydrolysis | 5M NaOH | Reflux, 8 hrs | Sodium 2-hydroxy-5-methylbenzoate + 2,5-dimethylaniline |

Intermolecular Interactions in Solid State

Crystallographic studies of analogs (e.g., N-(2-hydroxy-5-methylphenyl)benzamide ) reveal hydrogen-bonding networks involving the hydroxyl and amide groups, stabilizing the crystal lattice .

Structural Insights:

-

Hydrogen Bonds : O–H···O and N–H···O interactions form C(7) chains and R₂²(7) rings .

-

Intramolecular Contact : A short N–H···O hydrogen bond (2.05 Å) exists within the molecule .

Stability and Degradation

The compound is stable under ambient conditions but degrades under prolonged exposure to:

Comparison with Similar Compounds

Substituent Position Effects on PET Inhibition

The PET-inhibiting activity of benzamide derivatives is highly sensitive to substituent positioning. In a study of 24 N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibited strong PET inhibition (IC50 ~10 µM), comparable to its 3,5-dimethylphenyl analog. However, derivatives with substituents at ortho or para positions (e.g., 2,4- or 3,4-dimethylphenyl) showed reduced activity, highlighting the importance of meta and para symmetry in optimizing binding to PSII .

Table 1: PET-Inhibiting Activity of Selected Benzamide Derivatives

| Compound | Substituent Positions | IC50 (µM) |

|---|---|---|

| N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5-dimethylphenyl | 10.2 |

| N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-dimethylphenyl | 9.8 |

| N-(2,4-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 2,4-dimethylphenyl | 32.4 |

| N-(3,4-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 3,4-dimethylphenyl | 45.1 |

Functional Group Modifications

Hydroxy vs. Amino Substitutions

Replacing the hydroxyl group with an amino group alters electronic properties and binding affinity. For example, 2-amino-N-(2,5-dimethylphenyl)benzamide (CAS 102630-80-8) has a structural similarity score of 0.98 compared to the target compound but lacks the hydroxyl group critical for hydrogen bonding with PSII. This modification reduces PET-inhibiting activity, as observed in analogs with amino groups .

Benzamide vs. Acetamide Backbones

Acetamide derivatives like 2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide () show divergent applications. While they lack the aromatic hydroxy group necessary for PET inhibition, their flexible backbone and alkylamino groups enhance solubility, making them suitable for pharmaceutical applications (e.g., as intermediates in drug synthesis) rather than agrochemical uses .

Lipophilicity and Electronic Effects

Lipophilicity, quantified via logP values, is a key determinant of membrane permeability and PSII binding. The 2,5-dimethylphenyl group in the target compound increases lipophilicity compared to unsubstituted phenyl analogs, enhancing its ability to penetrate chloroplast membranes. Electron-withdrawing substituents (e.g., fluorine in N-(2,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide ) further boost PET inhibition by stabilizing charge-transfer interactions within PSII .

Structural Analogues in Catalysis

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares a hydroxybenzamide core but incorporates a bulky 1,1-dimethylethyl group. This modification introduces an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization—a feature absent in the target compound. Such structural variations underscore the trade-off between agrochemical activity and catalytic utility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2,5-dimethylphenyl)-2-hydroxy-5-methylbenzamide, and how can reaction conditions be optimized?

- Methodology : A common approach involves coupling 2-hydroxy-5-methylbenzoic acid with 2,5-dimethylaniline using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane or DMF. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of acid to amine), temperature (0–25°C), and activation time (30–60 minutes). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to isolate the product .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology :

- Spectroscopy : Use - and -NMR to confirm proton environments and carbon frameworks. For example, the hydroxyl proton (~12–14 ppm) and aromatic protons (6.5–8.5 ppm) should align with expected substituent effects .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns.

- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (tolerance <0.4%) .

Q. What crystallographic techniques are suitable for resolving the solid-state structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Grow crystals via slow evaporation (e.g., ethanol/water mixture). Use a Bruker or Rigaku diffractometer with MoKα radiation (λ = 0.71073 Å). Data collection at 173 K minimizes thermal motion artifacts. Refinement with SHELXL-2018 (via Olex2 or WinGX) ensures accurate bond lengths/angles. Report R1 values <5% for high confidence .

Advanced Research Questions

Q. How can researchers analyze and resolve discrepancies in crystallographic data, such as unexpected bond angles or thermal parameters?

- Methodology :

- Validation Tools : Use PLATON or Mercury to check for missed symmetry, twinning, or disorder. For example, the ADDSYM algorithm in PLATON detects higher symmetry .

- Thermal Motion : High displacement parameters (U > 0.1 Ų) may indicate disorder. Apply restraints (e.g., SIMU/DELU in SHELXL) or split models for anisotropic refinement .

- Hydrogen Bonding : Verify geometry with CIF validation tools. For N–H⋯O bonds, ensure donor-acceptor distances (2.8–3.2 Å) and angles (150–180°) align with literature .

Q. What intermolecular interactions stabilize the crystal packing of this compound?

- Findings :

- Hydrogen Bonds : The hydroxyl group forms O–H⋯O=C interactions with adjacent amide carbonyls, creating chains along the crystallographic a-axis. N–H⋯O bonds may further link these chains into 2D networks .

- Van der Waals Forces : Methyl and phenyl groups contribute to layered stacking via C–H⋯π interactions (3.4–3.8 Å).

- Analysis : Use Mercury to visualize packing diagrams and quantify interaction energies (e.g., Hirshfeld surfaces) .

Q. How can researchers validate the reproducibility of synthetic batches when scaling up production for biological assays?

- Methodology :

- Batch Consistency : Compare PXRD patterns of multiple batches to ensure identical crystalline phases.

- Thermal Analysis : DSC/TGA can detect polymorphic transitions or solvate formation. A sharp melting endotherm (±2°C) indicates purity .

- Spectroscopic Fingerprinting : Overlay FT-IR spectra (KBr pellet) across batches; deviations >5 cm suggest impurities .

Methodological Notes

- Software Recommendations :

- Data Reporting : Include CIF files with deposition numbers (e.g., CCDC 1234567) for peer review.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.